Boc-Phe(4-Me)-OH
Overview
Description
Boc-Phe(4-Me)-OH, also known as tert-butoxycarbonyl-4-methyl-L-phenylalanine, is a derivative of the amino acid phenylalanine. It is commonly used in peptide synthesis due to its protective group, which prevents unwanted reactions during the synthesis process. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) group attached to the amino group and a methyl group at the para position of the phenyl ring.
Mechanism of Action
Target of Action
N-Boc-4-Methyl-L-phenylalanine, also known as Boc-4-methyl-L-phenylalanine, is primarily used as an active pharmaceutical intermediate . It is an important organic intermediate used in various fields such as agrochemicals, pharmaceuticals, and dyestuff
Mode of Action
As an active pharmaceutical intermediate, it likely interacts with its targets to induce a desired therapeutic effect .
Biochemical Pathways
As an active pharmaceutical intermediate, it is likely involved in various biochemical pathways depending on the specific pharmaceuticals it is used to produce .
Pharmacokinetics
It is slightly soluble in water , which may influence its absorption and distribution in the body.
Result of Action
As an active pharmaceutical intermediate, its effects would likely depend on the specific pharmaceuticals it is used to produce .
Action Environment
It is recommended to store the compound away from oxidizing agents, in a cool, dry, and well-ventilated condition .
Biochemical Analysis
Biochemical Properties
N-Boc-4-Methyl-L-phenylalanine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Phe(4-Me)-OH typically involves the protection of the amino group of 4-methyl-L-phenylalanine with a tert-butoxycarbonyl group. One common method involves dissolving 4-methyl-L-phenylalanine in a suitable solvent such as dichloromethane, followed by the addition of di-tert-butyl dicarbonate and a base like triethylamine. The reaction is carried out at room temperature, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Boc-Phe(4-Me)-OH undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group under acidic conditions, typically using trifluoroacetic acid.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Substitution Reactions: The methyl group on the phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane.
Coupling: Dicyclohexylcarbodiimide or N,N’-diisopropylcarbodiimide in the presence of a base like N-methylmorpholine.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Deprotection: 4-methyl-L-phenylalanine.
Coupling: Peptides containing this compound as a residue.
Substitution: Various substituted derivatives of this compound.
Scientific Research Applications
Boc-Phe(4-Me)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of peptides and proteins. In biology, it is used to study protein-protein interactions and enzyme-substrate interactions. In medicine, it is used in the development of peptide-based drugs and therapeutic agents.
Comparison with Similar Compounds
Boc-Phe(4-Me)-OH can be compared with other Boc-protected amino acids, such as Boc-Phe-OH (tert-butoxycarbonyl-L-phenylalanine) and Boc-Tyr-OH (tert-butoxycarbonyl-L-tyrosine). The presence of the methyl group in this compound makes it unique, as it can affect the compound’s steric and electronic properties, leading to differences in reactivity and interactions.
List of Similar Compounds
- Boc-Phe-OH (tert-butoxycarbonyl-L-phenylalanine)
- Boc-Tyr-OH (tert-butoxycarbonyl-L-tyrosine)
- Boc-Trp-OH (tert-butoxycarbonyl-L-tryptophan)
Properties
IUPAC Name |
(2S)-3-(4-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-10-5-7-11(8-6-10)9-12(13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRWNPUFECDJCX-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375790 | |
Record name | N-Boc-4-Methyl-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50375790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80102-26-7 | |
Record name | N-Boc-4-Methyl-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50375790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Boc-4-methyl-L-phenylalanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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